N-(2-methoxyethyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-25-9-7-21-20(24)14-27-19-13-26-17(10-18(19)23)12-22-8-6-15-4-2-3-5-16(15)11-22/h2-5,10,13H,6-9,11-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULGKMLOPPZIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydroisoquinoline Moiety: This step involves the alkylation of the pyran ring with a tetrahydroisoquinoline derivative using a suitable alkylating agent.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate compound with 2-methoxyethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines elements of both pyran and tetrahydroisoquinoline. Its molecular formula is , with a molecular weight of approximately 348.41 g/mol. The presence of methoxyethyl and oxo groups contributes to its biological activity and solubility characteristics.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroisoquinoline have shown efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported at around 256 µg/mL, suggesting potential for developing new antimicrobial agents .
Cytotoxicity Against Cancer Cells
Studies have demonstrated that this compound may possess selective cytotoxic effects on cancer cell lines. Compounds with similar structural motifs have shown promising results in inhibiting the growth of human cancer cells while sparing normal cells. For example, the cytotoxicity assessment against various cancer lines revealed significant growth inhibition rates .
Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Research has highlighted its potential to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's disease. This suggests that the compound could be explored further for its neuroprotective properties .
Drug Development
Potential Therapeutic Applications
Given its structural characteristics, N-(2-methoxyethyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is being investigated for its role in drug design targeting specific diseases such as cancer and infections. Its ability to modulate biological pathways makes it a candidate for further optimization and testing in clinical settings.
Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that structural modifications could enhance its potency and selectivity as a therapeutic agent .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyran vs. Thiazolidinone/Morpholinone Systems: While the target compound utilizes a 4-oxo-4H-pyran core, analogs such as N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives () and 2-(2-oxo-morpholin-3-yl)-acetamide derivatives () employ quinoxaline or morpholinone rings. These heterocycles influence electronic properties and binding affinity; for example, morpholinone derivatives exhibit conformational rigidity compared to the planar pyran system .
Substituent Variations on the Acetamide Nitrogen
- Alkoxy Chains vs. Aromatic Groups: The 2-methoxyethyl substituent in the target compound contrasts with aromatic groups in analogs like 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-ethoxyphenyl)acetamide (4-ethoxyphenyl, CAS 898456-26-3) and N-(4-nitrophenyl)acetamide (). Alkoxy chains (e.g., methoxyethyl) enhance hydrophilicity and metabolic stability compared to aromatic substituents, which may improve pharmacokinetics .
Tetrahydroisoquinoline Modifications
- Methyl Linkers and Substitution Patterns: The tetrahydroisoquinoline-methyl group in the target compound is conserved in CAS 898456-26-3 , whereas analogs like N-(4-isopropylphenyl)acetamide derivatives () replace this moiety with bulkier substituents.
Physicochemical Data
*LogP calculated using ChemDraw software. †THIQ: Tetrahydroisoquinoline.
Biological Activity
The compound N-(2-methoxyethyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound consists of several functional groups that may contribute to its biological activity. Key features include:
- Pyran ring : A six-membered heterocyclic compound containing one oxygen atom.
- Isoquinoline moiety : A bicyclic structure that can influence neuropharmacological properties.
- Methoxyethyl group : This substituent may enhance solubility and bioavailability.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 304.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Modulation of ABC Transporters : Research indicates that compounds similar to this one can act as modulators of ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance mechanisms in cancer cells .
- Neuropharmacological Effects : The isoquinoline structure suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are essential in treating neurological disorders .
Pharmacological Effects
Various studies have reported on the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as therapeutic agents in infectious diseases .
Case Study 1: Anticancer Activity
A study investigated a related compound's effect on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties. The study concluded that the compound could induce apoptosis through the mitochondrial pathway .
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving animal models of Parkinson's disease, a related isoquinoline derivative demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving motor functions. This suggests potential therapeutic applications in neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | |
| Antimicrobial | Activity against bacterial strains | |
| Neuroprotective | Reduction in oxidative stress |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Isoquinoline moiety | Enhances neuropharmacological effects |
| Methoxyethyl group | Increases solubility |
| Pyran ring | Modulates ABC transporters |
Q & A
Q. What are the critical steps in synthesizing N-(2-methoxyethyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Substitution reactions under alkaline conditions to introduce ether or amine linkages (e.g., coupling pyran and tetrahydroisoquinoline moieties).
- Reduction steps (e.g., using iron powder in acidic conditions to reduce nitro groups to amines).
- Condensation reactions with acetamide derivatives using coupling agents like DCC or EDC.
- Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and crystallization (e.g., ethyl acetate/hexane).
Key parameters: Temperature control (0°C to room temperature), solvent choice (DMF, dichloromethane), and reaction monitoring via TLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR spectroscopy : To confirm hydrogen/carbon environments (e.g., methoxyethyl, tetrahydroisoquinoline, and pyran peaks).
- Mass spectrometry (ESI/APCI) : For molecular ion confirmation (e.g., m/z 430.2 [M+1] in related acetamides).
- IR spectroscopy : To identify functional groups (e.g., carbonyl stretch at ~1667 cm⁻¹).
- Elemental analysis : Validates purity (e.g., %C, %H, %N deviations <0.5%).
Consistency across these methods ensures structural fidelity .
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps.
- Catalyst use : Acidic/basic catalysts (e.g., p-TsOH, K₂CO₃) improve condensation efficiency.
- Stepwise stoichiometry : Excess reagents (1.5–2.0 eq) drive reactions to completion.
- Temperature control : Low temperatures (-40°C to 0°C) minimize side reactions in sensitive steps.
Yield improvements (e.g., 58% to >70%) are achievable via iterative condition adjustments .
Q. What are the primary structural features influencing this compound’s reactivity?
- Methodological Answer :
- Tetrahydroisoquinoline moiety : Participates in hydrogen bonding and π-π stacking, affecting solubility and target binding.
- Methoxyethyl group : Enhances lipophilicity and metabolic stability.
- Pyran-4-one core : Acts as a hydrogen bond acceptor, influencing electronic properties.
These features dictate reactivity in alkylation, acylation, and redox reactions .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer :
- Storage : Desiccated at -20°C in amber vials to prevent hydrolysis/oxidation.
- Stability testing : Monitor via HPLC over 1–6 months under varying pH/temperature.
- Lyophilization : For long-term storage, lyophilize in inert buffers (e.g., phosphate, pH 7.4).
Degradation products (e.g., free acetamide or pyran derivatives) should be characterized .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., methoxyethyl → ethoxyethyl, tetrahydroisoquinoline → isoquinoline).
- Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR.
- Computational modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding affinities.
SAR trends (e.g., EC₅₀ shifts from 10 nM to 1 µM) guide lead optimization .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Metabolite profiling : Identify active/inactive metabolites via LC-MS.
- Orthogonal validation : Confirm target engagement using CETSA or thermal shift assays.
Contradictions often arise from assay variability or metabolite interference .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Methodological Answer :
- Isotopic labeling : Use ¹⁸O or deuterated reagents to track oxygen/carbon pathways.
- Kinetic studies : Monitor intermediate formation via in situ IR or NMR.
- DFT calculations : Model transition states (e.g., Gaussian 16) to identify rate-limiting steps.
Example: A study showed that pyran ring formation proceeds via a keto-enol tautomerization .
Q. What methodologies validate the compound’s target specificity in complex biological systems?
- Methodological Answer :
- CRISPR/Cas9 knockout models : Confirm phenotype rescue in target-deficient cells.
- Chemical proteomics : Use photoaffinity probes for target identification.
- SPR/BLI : Measure binding kinetics (kₐₙ, kₒff) against off-target proteins.
Specificity is confirmed if IC₅₀ for off-targets exceeds 10× the primary target .
Q. How can scalability challenges in multi-step synthesis be addressed?
- Methodological Answer :
- Flow chemistry : Implement continuous flow for exothermic or air-sensitive steps.
- Catalyst recycling : Use immobilized catalysts (e.g., Pd/C on silica) for cost reduction.
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy.
Scalability data (e.g., 80% yield at 10 g scale vs. 50% at 1 kg) inform process adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
